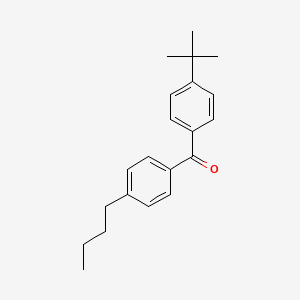

4-n-Butyl-4'-tert-butylbenzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-n-Butyl-4’-tert-butylbenzophenone: is an organic compound belonging to the class of benzophenones It is characterized by the presence of a butyl group and a tert-butyl group attached to the benzene rings of the benzophenone structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Butyl-4’-tert-butylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-n-butylbenzoyl chloride with 4-tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:

Temperature: The reaction is usually conducted at low temperatures to control the reactivity of the intermediates.

Solvent: Common solvents used include dichloromethane or carbon disulfide.

Catalyst: Aluminum chloride is the most commonly used catalyst for this reaction.

Industrial Production Methods

In an industrial setting, the production of 4-n-Butyl-4’-tert-butylbenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

化学反应分析

Types of Reactions

4-n-Butyl-4’-tert-butylbenzophenone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

科学研究应用

4-n-Butyl-4’-tert-butylbenzophenone has several applications in scientific research:

Chemistry: It is used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.

Biology: The compound is studied for its potential as a photosensitizer in photodynamic therapy, a treatment method for certain types of cancer.

Medicine: Research is ongoing to explore its use in drug delivery systems, where its photoreactive properties can be utilized to control the release of therapeutic agents.

Industry: It is used in the manufacture of UV-curable coatings, adhesives, and inks.

作用机制

The mechanism by which 4-n-Butyl-4’-tert-butylbenzophenone exerts its effects is primarily through its photoreactive properties. Upon exposure to UV light, the compound absorbs energy and undergoes a transition to an excited state. This excited state can then interact with other molecules to generate free radicals, which initiate various chemical reactions. The molecular targets and pathways involved include:

Free Radical Generation: The excited state of the compound can abstract hydrogen atoms from surrounding molecules, leading to the formation of free radicals.

Photodynamic Therapy: In biological systems, the generated free radicals can induce cell damage and apoptosis, making it useful in cancer treatment.

相似化合物的比较

4-n-Butyl-4’-tert-butylbenzophenone can be compared with other benzophenone derivatives such as:

Benzophenone: The parent compound, which lacks the butyl and tert-butyl groups.

4-Methylbenzophenone: Contains a methyl group instead of butyl groups.

4-tert-Butylbenzophenone: Similar structure but with only a tert-butyl group.

Uniqueness

The presence of both butyl and tert-butyl groups in 4-n-Butyl-4’-tert-butylbenzophenone imparts unique steric and electronic properties, making it more effective in certain applications such as photoinitiation and photodynamic therapy compared to its simpler counterparts.

Conclusion

4-n-Butyl-4’-tert-butylbenzophenone is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in fields ranging from chemistry to medicine. Further research into its properties and applications will likely continue to uncover new and innovative uses for this compound.

生物活性

4-n-Butyl-4'-tert-butylbenzophenone, often referred to as BBP or simply benzophenone, is a compound that has garnered attention for its various biological activities. It is primarily known for its applications in photoprotection and as a UV filter in cosmetic formulations. This article delves into the biological activity of BBP, exploring its mechanisms of action, potential health effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following formula:

This compound features two bulky tert-butyl groups attached to a benzophenone moiety, which enhances its lipophilicity and stability under UV radiation.

Mechanisms of Biological Activity

BBP exhibits several biological activities, including:

1. Antioxidant Properties:

BBP acts as a scavenger of free radicals, thereby protecting cells from oxidative stress. Studies have shown that it can inhibit lipid peroxidation in cellular membranes, which is crucial for maintaining cellular integrity and function .

2. Photoprotective Effects:

As a UV filter, BBP absorbs UV radiation, preventing skin damage caused by sun exposure. This characteristic makes it a common ingredient in sunscreens and cosmetic products aimed at preventing photoaging and skin cancer.

3. Endocrine Disruption Potential:

Research indicates that BBP may exhibit endocrine-disrupting properties. It has been shown to interact with estrogen receptors, potentially leading to hormonal imbalances in exposed organisms . This raises concerns regarding its safety in consumer products.

Case Study 1: Photoprotection Efficacy

A study evaluated the efficacy of BBP as a UV filter in sunscreen formulations. The results indicated that formulations containing BBP provided significant protection against UV-induced erythema in human skin models. The compound effectively reduced the formation of cyclobutane pyrimidine dimers (CPDs), which are markers of DNA damage caused by UV radiation.

Case Study 2: Endocrine Disruption

In vitro assays demonstrated that BBP could bind to estrogen receptors with varying affinities. A study involving human cell lines revealed that exposure to BBP resulted in altered gene expression associated with estrogen signaling pathways. This suggests a potential risk for endocrine disruption, particularly with prolonged exposure .

Toxicological Data

The toxicological profile of BBP reveals several important findings:

| Endpoint | Result |

|---|---|

| Acute Toxicity | Low toxicity observed in animal studies |

| Chronic Exposure | Potential endocrine disruption noted |

| Skin Irritation | Minimal irritation reported |

| Reproductive Toxicity | Effects observed at high concentrations |

These data underscore the need for careful consideration of BBP's use in consumer products, particularly those applied to the skin.

属性

IUPAC Name |

(4-butylphenyl)-(4-tert-butylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O/c1-5-6-7-16-8-10-17(11-9-16)20(22)18-12-14-19(15-13-18)21(2,3)4/h8-15H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTOGLKNBZIDPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373793 |

Source

|

| Record name | 4-n-Butyl-4'-tert-butylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95282-55-6 |

Source

|

| Record name | 4-n-Butyl-4'-tert-butylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。